molecular formula C21H16Cl2N4O3 B11056113 3-(2-chlorophenyl)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,5-dimethyl-1,2-oxazole-4-carboxamide

3-(2-chlorophenyl)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,5-dimethyl-1,2-oxazole-4-carboxamide

Cat. No.: B11056113
M. Wt: 443.3 g/mol
InChI Key: QCYLLYBAEQAECD-UHFFFAOYSA-N
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Description

3-(2-CHLOROPHENYL)-N-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N,5-DIMETHYL-4-ISOXAZOLECARBOXAMIDE is a complex organic compound that features a combination of chlorophenyl, oxadiazole, and isoxazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-CHLOROPHENYL)-N-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N,5-DIMETHYL-4-ISOXAZOLECARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:

    Formation of the oxadiazole ring: This step involves the cyclization of appropriate precursors under specific conditions.

    Attachment of the chlorophenyl groups: This is achieved through substitution reactions using chlorinated aromatic compounds.

    Formation of the isoxazole ring: This step involves the cyclization of intermediates under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, high-throughput reactors, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-CHLOROPHENYL)-N-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N,5-DIMETHYL-4-ISOXAZOLECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The chlorophenyl groups can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may result in the formation of new derivatives with modified functional groups.

Scientific Research Applications

3-(2-CHLOROPHENYL)-N-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N,5-DIMETHYL-4-ISOXAZOLECARBOXAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-CHLOROPHENYL)-N-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N,5-DIMETHYL-4-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-CHLOROPHENYL)-N-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N,5-DIMETHYL-4-ISOXAZOLECARBOXAMIDE is unique due to its combination of chlorophenyl, oxadiazole, and isoxazole groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H16Cl2N4O3

Molecular Weight

443.3 g/mol

IUPAC Name

3-(2-chlorophenyl)-N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-N,5-dimethyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C21H16Cl2N4O3/c1-12-18(19(25-29-12)15-5-3-4-6-16(15)23)21(28)27(2)11-17-24-20(26-30-17)13-7-9-14(22)10-8-13/h3-10H,11H2,1-2H3

InChI Key

QCYLLYBAEQAECD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N(C)CC3=NC(=NO3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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